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(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol Documentation Hub

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  • Product: (4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol
  • CAS: 1270299-61-0

Core Science & Biosynthesis

Foundational

physicochemical properties of methoxy-dihydro-benzopyran-4-ol

An In-Depth Technical Guide on the Physicochemical Properties of Methoxy-Dihydro-Benzopyran-4-ol and Related Derivatives Introduction The benzopyran scaffold is a privileged structure in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Physicochemical Properties of Methoxy-Dihydro-Benzopyran-4-ol and Related Derivatives

Introduction

The benzopyran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including flavonoids, coumarins, and chromanes. The introduction of methoxy, hydroxyl, and dihydro modifications to the benzopyran-4-ol core gives rise to a diverse family of molecules with a wide range of physicochemical and pharmacological properties. This technical guide provides a detailed exploration of the physicochemical characteristics of methoxy-dihydro-benzopyran-4-ol and its derivatives, with a focus on properties relevant to researchers, scientists, and drug development professionals. Given the broadness of the term "methoxy-dihydro-benzopyran-4-ol," this guide will focus on specific, well-characterized examples to provide concrete data and insights.

Core Molecular Structures

The fundamental structure of a dihydro-benzopyran-4-ol consists of a bicyclic system with a dihydropyran ring fused to a benzene ring, with a hydroxyl group at the 4-position. The addition of a methoxy group can occur at various positions on the benzopyran core or on substituent groups, leading to a wide array of isomers with distinct properties.

Physicochemical Properties of Selected Methoxy-Dihydro-Benzopyran-4-ol Derivatives

Due to the limited availability of comprehensive data for a single, simple "methoxy-dihydro-benzopyran-4-ol," this guide will detail the properties of representative, well-documented analogues.

2-(4-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol

This derivative features a methoxy-substituted phenyl group at the 2-position of the dihydro-benzopyran-4-ol core.

Table 1: Physicochemical Properties of 2-(4-Methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-ol

PropertyValueSource
Molecular FormulaC16H16O3[1]
Molecular Weight256.3 g/mol [1]
Exact Mass256.109944 g/mol [1]
InChIKeyNIGRNYYYGGSFAC-UHFFFAOYSA-N[1]

Spectroscopic Data:

  • Mass Spectrometry (GC-MS): The mass spectrum for this compound is available and provides crucial information for its identification and structural elucidation.[1]

5,7-Dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one

While technically a benzopyran-4-one, this highly substituted flavonoid is closely related to the dihydro-benzopyran-4-ol structure and has a wealth of available physicochemical data, making it an excellent case study.

Table 2: Physicochemical Properties of 5,7-Dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one

PropertyValueSource
Molecular FormulaC16H12O6[2][3]
Molecular Weight300.2629 g/mol [2][3]
Melting Point223 °C[4]
Boiling Point480 °C (Predicted)[4]
Water Solubility2.24e-4 g/L (Experimental)[4]
LogKow (Octanol-Water Partition Coefficient)2.91 (Experimental)[4]
pKa (Acidic Apparent)7.25 (Experimental)[4]
Density1.43 g/cm³ (Predicted)[4]
Flash Point219 °C (Predicted)[4]
Vapor Pressure2.09e-9 mmHg (Predicted)[4]

Spectroscopic Data:

  • Gas Chromatography: Data from gas chromatography experiments are available for this compound.[2]

8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-ol

This compound is a simpler example with a methoxy group on the benzene ring of the benzopyran core.

Synthesis:

A practical and inexpensive synthesis method for 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-ol has been reported.[5] The process involves the treatment of 2-methoxyphenol to form an oxirane compound.[5] This intermediate undergoes ring cleavage under acidic conditions to yield a chlorohydrin, which is then acylated and cyclized in the presence of stannic chloride.[5] The final step is the hydrolysis of the acetyl group to produce the desired benzopyranol.[5]

General Synthesis of Benzopyran Analogues

The synthesis of benzopyran derivatives often involves the condensation of a substituted phenol with a suitable three-carbon component. A common strategy is the Friedel-Crafts acylation of a phenol, followed by an Aldol condensation to form the benzopyran ring system.[6]

G cluster_start Starting Materials cluster_cyclization Core Synthesis cluster_modification Functional Group Interconversion Substituted_Phenol Substituted Phenol Friedel_Crafts_Acylation Friedel-Crafts Acylation Substituted_Phenol->Friedel_Crafts_Acylation Three_Carbon_Component Three-Carbon Component (e.g., cinnamoyl chloride) Three_Carbon_Component->Friedel_Crafts_Acylation Aldol_Condensation Intramolecular Aldol Condensation/ Cyclization Friedel_Crafts_Acylation->Aldol_Condensation Reduction Reduction of Ketone Aldol_Condensation->Reduction Methoxylation Methoxylation Reduction->Methoxylation Final_Product Methoxy-Dihydro- Benzopyran-4-ol Methoxylation->Final_Product

Caption: Generalized synthetic workflow for methoxy-dihydro-benzopyran-4-ol derivatives.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (LogP)

The LogP, or LogKow, is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Shake-Flask Method (OECD Guideline 107):

  • Preparation of Solutions: Prepare a stock solution of the test compound in n-octanol. The n-octanol and water must be mutually saturated before the experiment.

  • Partitioning: Add a small volume of the n-octanol stock solution to a known volume of water in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined period to allow for the partitioning of the compound between the two phases. Centrifuge if necessary to separate the phases.

  • Analysis: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

HPLC is a versatile technique for the separation, identification, and quantification of benzopyran derivatives.

General Reversed-Phase HPLC Method:

  • Column: A C18 stationary phase is commonly used for the separation of moderately polar compounds like benzopyranols.

  • Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) and an organic solvent such as acetonitrile or methanol.

  • Detection: UV detection is suitable for compounds with a chromophore, such as the benzopyran ring system. The detection wavelength should be set to the λmax of the analyte.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, and filter before injection.

G Sample Sample Solution Injector Autosampler/Injector Sample->Injector Column Reversed-Phase C18 Column Injector->Column Pump HPLC Pump (Mobile Phase) Pump->Injector Detector UV-Vis Detector Column->Detector Data_System Data Acquisition and Processing Detector->Data_System Chromatogram Chromatogram (Peak Area vs. Retention Time) Data_System->Chromatogram

Caption: A typical experimental workflow for HPLC analysis.

Applications in Drug Discovery and Development

Benzopyran derivatives, including those with methoxy and hydroxyl substitutions, have shown a wide range of biological activities. For instance, certain benzopyran-4-one derivatives have been investigated for their antiproliferative activity against various cancer cell lines.[7][8] The physicochemical properties detailed in this guide are crucial for understanding the structure-activity relationships (SAR) of these compounds and for optimizing their drug-like properties. The solubility, lipophilicity (LogP), and pKa of a compound influence its bioavailability and ability to reach its biological target.

Conclusion

The and its analogues are diverse and dependent on the specific substitution pattern of the benzopyran core. This guide has provided a detailed overview of the key physicochemical parameters for selected derivatives, along with general synthetic and analytical methodologies. A thorough understanding of these properties is essential for the successful design and development of novel benzopyran-based therapeutic agents.

References

  • U.S. Environmental Protection Agency. (2025, October 15). 5,7-Dihydroxy-6-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one Properties. CompTox Chemicals Dashboard. [Link]

  • NIST. (n.d.). 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-. NIST Chemistry WebBook. [Link]

  • Cheméo. (n.d.). 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy-2-phenyl- (CAS 1036-72-2). [Link]

  • Gill, N. S., Jain, A., & Taneja, T. (2012). The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. Current Research in Chemistry, 4, 18-25. [Link]

  • Desai, N. C., Bhatt, N., & Somani, H. (2011). Efficient Synthesis of 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-ol. Synthetic Communications, 41(8), 1141-1146. [Link]

  • EMBL-EBI. (n.d.). 3,4-Dihydro-6-methoxy-2,2-dimethyl-2H-1-benzopyran-4-ol (CHEBI:173602). [Link]

  • SpectraBase. (n.d.). 2H-1-Benzopyran-4-ol, 3,4-dihydro-2-(4-methoxyphenyl)-. [Link]

  • ChemBK. (n.d.). 4-(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)-3-methoxyphenol - Physico-chemical Properties. [Link]

  • Kumar, A., Sharma, G., & Kumar, V. (2019). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules, 24(15), 2798. [Link]

  • PubChem. (n.d.). 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-2,3-dihydro-5,7-dihydroxy-6-methoxy-. [Link]

  • CAS Common Chemistry. (n.d.). (2R,3S)-3,4-Dihydro-2-(3-hydroxy-4-methoxyphenyl)-5,7-dimethoxy-2H-1-benzopyran-3-ol. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-4-oxo-4H-1-benzopyran-3-yl 2-O-hexopyranosylhexopyranoside Properties. CompTox Chemicals Dashboard. [Link]

  • PubChem. (n.d.). 7-hydroxy-4-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-2-one. [Link]

  • Hua, Q., et al. (n.d.). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][4]BENZOPYRAN-7-ONE. [Link]

  • Singh, A., et al. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(21), 5336-5341. [Link]

  • NIST. (n.d.). 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl-. NIST Chemistry WebBook. [Link]

  • SpectraBase. (n.d.). 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-6-hydroxy-3,5,7-trimethoxy-. [Link]

  • NIST. (n.d.). 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy-. NIST Chemistry WebBook. [Link]

Sources

Exploratory

Technical Guide: Natural Sources & Isolation of Dihydro-2H-1-benzopyran-ol Derivatives

Executive Summary The dihydro-2H-1-benzopyran-ol scaffold, chemically synonymous with chromanol , represents a privileged structure in medicinal chemistry. Unlike their oxidized counterparts (coumarins and chromones), th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dihydro-2H-1-benzopyran-ol scaffold, chemically synonymous with chromanol , represents a privileged structure in medicinal chemistry. Unlike their oxidized counterparts (coumarins and chromones), these reduced bicyclic ethers are the structural foundation of the Vitamin E family (tocopherols/tocotrienols) and the emerging class of marine sargachromanols .

This guide moves beyond basic textbook definitions to provide a rigorous technical analysis of where these compounds exist in nature, how they are synthesized biologically, and the precise, self-validating protocols required to isolate them with high purity.

Part 1: Structural Diversity & Chemical Classification

To understand the isolation logic, we must first define the target. The core structure is a benzene ring fused to a saturated dihydropyran ring. The "ol" suffix indicates a hydroxyl group, typically at the C-6 position, which is the pharmacophore responsible for antioxidant activity (Hydrogen Atom Transfer).

The Chromanol Scaffold Taxonomy

We classify these derivatives based on the substitution pattern of the pyran ring and the nature of the hydrophobic side chain.

ChromanolTaxonomy Core Dihydro-2H-1-benzopyran-ol (Chromanol Core) ClassA Tocochromanols (Terrestrial) Core->ClassA ClassB Meroterpenoids (Marine) Core->ClassB ClassC Flavan-3-ols (Polyphenolic) Core->ClassC Tocopherols Tocopherols (Saturated Phytyl Chain) ClassA->Tocopherols Tocotrienols Tocotrienols (Unsaturated Farnesyl Chain) ClassA->Tocotrienols Sarga Sargachromanols (Plastoquinone analogs) ClassB->Sarga Catechins Catechins/Epicatechins (C2-Phenyl substitution) ClassC->Catechins

Figure 1: Structural taxonomy of naturally occurring chromanol derivatives. Note the divergence based on side-chain saturation and C2-substitution.

Part 2: Biosynthetic Origins

Understanding the biosynthesis is critical for identifying novel sources. These compounds are not random metabolites; they are products of the convergence between the Shikimate pathway (providing the aromatic ring) and the MEP/Terpenoid pathway (providing the lipophilic tail).

The Plastidial Assembly Line

In photosynthetic organisms (plants and algae), the synthesis occurs in the plastid inner membrane. The rate-limiting step is the condensation of Homogentisic Acid (HGA) with a prenyl diphosphate.

  • Precursor 1: Homogentisic Acid (HGA) – Derived from Tyrosine.

  • Precursor 2: Phytyl Diphosphate (PDP) – Derived from the MEP pathway.

  • Key Enzyme: Homogentisate Phytyltransferase (HPT/VTE2).[1]

Biosynthesis Tyrosine Tyrosine (Shikimate Pathway) HGA Homogentisic Acid (HGA) Tyrosine->HGA HPPD Enzyme MPBQ 2-Methyl-6-phytyl-benzoquinone HGA->MPBQ + PDP (via HPT) PDP Phytyl-DP (MEP Pathway) PDP->MPBQ TC Tocopherol Cyclase (Ring Closure) MPBQ->TC DeltaToc δ-Tocopherol TC->DeltaToc GammaToc γ-Tocopherol TC->GammaToc + Methylation AlphaToc α-Tocopherol (Final Product) GammaToc->AlphaToc γ-TMT Enzyme

Figure 2: The biosynthetic convergence of aromatic amino acid and terpenoid metabolism yielding the chromanol core.

Part 3: Primary Natural Sources & Yield Data

While Vitamin E is ubiquitous, high-value derivatives like Sargachromanols are source-specific.

Terrestrial Sources (Tocochromanols)

The most abundant source is vegetable oil deodorizer distillate (VODD), a byproduct of oil refining.

  • Soybean Oil: High in

    
    -tocopherol.
    
  • Sunflower/Safflower: High in

    
    -tocopherol.
    
  • Palm Oil: Unique source of Tocotrienols (unsaturated side chains).

Marine Sources (Meroterpenoids)

Brown algae of the genus Sargassum produce Sargachromanols (A-P) . These are distinct from tocopherols as they often contain a plastoquinone-like side chain and exhibit potent anti-inflammatory properties via NF-


B inhibition.
Comparative Yield Table
Source MaterialDerivative ClassMajor CompoundApprox.[2][3][4][5][6] Yield (mg/100g)Extraction Difficulty
Wheat Germ Oil Tocopherol

-Tocopherol
130 - 250Low
Soybean VODD Tocopherol

-Tocopherol
10,000 - 15,000*Medium (Complex Matrix)
Palm Oil Tocotrienol

-Tocotrienol
40 - 80Medium
Sargassum siliquastrum SargachromanolSargachromanol E15 - 45**High (Requires CPC)
Green Tea Leaves Flavan-3-olEpigallocatechin Gallate3,000 - 6,000Low (Water soluble)

*Note: VODD is a concentrated byproduct, hence the massive yield compared to raw oil. **Note: Yield varies significantly by season and harvest depth.

Part 4: Isolation Architectures (Protocols)

As an application scientist, "purity" is the metric of success. Below are two distinct workflows: one for lipophilic tocopherols (SFE) and one for complex marine chromanols (CPC).

Protocol A: Supercritical Fluid Extraction (SFE) for Tocopherols

Target: High-purity isolation from Olive Leaf or Soybean Distillate without thermal degradation.

The Logic: Tocopherols are heat-sensitive. SFE uses CO


 as a solvent, which allows for low-temperature extraction. We manipulate density (via pressure) to tune selectivity.[7]
  • Preparation: Grind dried source material (e.g., olive leaves) to particle size < 1.5 mm.

  • Loading: Place 15g sample in a stainless steel extractor vessel. Use glass wool to prevent clogging.

  • SFE Parameters (Optimal):

    • Pressure: 25 MPa (250 bar). Why? Higher pressure increases CO

      
       density, solubilizing the lipid chain, but >30 MPa extracts unwanted waxes.
      
    • Temperature: 40°C (313 K). Why? Balances volatility with solubility.

    • Flow Rate: 1.0 - 1.5 SL/min.

    • Modifier: None required (pure CO

      
       is sufficient for non-polar chromanols).
      
  • Collection: Depressurize into a collection vial.

  • Validation: Analyze via HPLC-fluorescence (Ex 290nm / Em 330nm).

Protocol B: Centrifugal Partition Chromatography (CPC) for Sargachromanols

Target: Separation of Sargachromanol E from crude algal lipid extracts.

The Logic: Marine extracts are "dirty" mixtures of chlorophylls, lipids, and chromanols. Solid-phase columns (silica) often irreversibly adsorb these compounds. CPC uses liquid-liquid partition, eliminating sample loss.

  • Crude Extraction: Extract dried Sargassum powder with CHCl

    
    :MeOH (1:1). Evaporate to dryness.
    
  • Solvent System Preparation:

    • Mix n-Hexane : Ethyl Acetate : Methanol : Water (5 : 5 : 7 : 3 v/v).

    • Equilibrate and separate phases. Upper phase = Stationary; Lower phase = Mobile.

  • CPC Operation:

    • Mode: Descending mode (mobile phase is denser).

    • Rotation Speed: 1,000 rpm.

    • Flow Rate: 2 mL/min.

  • Injection: Dissolve 500mg crude extract in 5 mL of mixed phase solvent.

  • Fractionation: Monitor UV at 290 nm. Sargachromanols typically elute between 40–60 minutes.

  • Self-Validation: Check purity via

    
    H-NMR. Look for the characteristic aromatic protons of the chromanol ring at 
    
    
    
    6.3–6.5 ppm.

ExtractionWorkflow Raw Raw Material (Sargassum sp.) SolventExt Crude Extraction (CHCl3:MeOH) Raw->SolventExt CPC_System CPC Preparation Hex:EtOAc:MeOH:H2O (5:5:7:3) SolventExt->CPC_System Separation Centrifugal Separation (1000 rpm, Descending Mode) CPC_System->Separation Fractions Fraction Collection (UV 290nm Monitoring) Separation->Fractions Validation NMR/MS Validation (Confirm Chromanol Core) Fractions->Validation

Figure 3: Isolation workflow for marine sargachromanols using liquid-liquid partition chromatography.

Part 5: Pharmacological Potential & Mechanism

The "Why" behind the "What".

Antioxidant Mechanism: HAT vs. SET

Dihydro-benzopyran-ol derivatives function primarily as chain-breaking antioxidants.

  • HAT (Hydrogen Atom Transfer): The phenolic hydroxyl at C-6 donates a hydrogen atom to a peroxyl radical (

    
    ). The resulting chromanoxyl radical is resonance-stabilized by the ether oxygen in the pyran ring.
    
  • Structure-Activity Relationship (SAR):

    • 6-OH Group: Essential for activity.

    • Methylation:

      
      -tocopherol (fully methylated) is the most active in vivo not just due to chemistry, but because of the 
      
      
      
      -Tocopherol Transfer Protein (
      
      
      -TTP) affinity in the liver.
    • Side Chain: The phytyl chain anchors the molecule in lipid bilayers, protecting cell membranes from peroxidation.

Emerging Bioactivity: Anti-Inflammation

Sargachromanols (specifically E and G) have shown significant ability to inhibit NO production in LPS-stimulated macrophages. They act by blocking the phosphorylation of MAPK (Mitogen-Activated Protein Kinase), preventing the nuclear translocation of NF-


B.

References

  • Biosynthesis of Tocopherols: Mène-Saffrané, L. (2017).[5] Vitamin E Biosynthesis and Its Regulation in Plants. MDPI Antioxidants.

  • Supercritical Fluid Extraction Protocol: Gracia, I., et al. (2002).[8] Supercritical fluid extraction of tocopherol concentrates from olive tree leaves. Journal of Supercritical Fluids.

  • Sargachromanol Isolation (CPC): Lee, J.H., et al. (2013).[9] Preparative isolation of sargachromanol E from Sargassum siliquastrum by centrifugal partition chromatography. Food and Chemical Toxicology.

  • Antioxidant Mechanisms (SAR): Yoshida, Y., et al. (2003). Antioxidant effects of alpha- and gamma-carboxyethyl-6-hydroxychromans. BioFactors.[6][10]

  • Tocopherol Extraction from Canola: Shi, J., et al. (2024). Exploring Selectivity of Supercritical-CO2: Modelling Vitamin E extraction.

Sources

Foundational

The Stereochemical Imperative: Optimizing Benzopyran Bioactivity

Topic: Role of Stereochemistry in Benzopyran Bioactivity Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary The benzopyran (chromene/chroman...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Stereochemistry in Benzopyran Bioactivity Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

The benzopyran (chromene/chroman) scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse therapeutics ranging from antihypertensives to anti-cancer agents. However, the bioactivity of this scaffold is not merely a function of its connectivity but is intrinsically governed by its stereochemistry .

This guide analyzes the critical role of chirality and conformation in benzopyran pharmacodynamics. We explore how specific enantiomers drive selectivity between G-protein coupled receptors (GPCRs) and ion channels, detailed through the case studies of Nebivolol and Cromakalim . Furthermore, we provide a validated synthetic protocol for accessing these chiral cores and the analytical frameworks necessary to ensure stereopurity.

Structural Fundamentals & Conformational Analysis

The benzopyran core contains a benzene ring fused to a pyran ring. The saturation of the pyran ring (chroman vs. chromene) introduces critical stereocenters, typically at positions C2, C3, and C4 .

The Puckering Conformation

Unlike planar aromatic systems, the saturated pyran ring adopts a half-chair or sofa conformation. This "puckering" dictates the spatial orientation of substituents:

  • Pseudo-axial vs. Pseudo-equatorial: Substituents at C3 and C4 will adopt specific orientations to minimize 1,3-diaxial strain.

  • Bioactive Conformation: High-affinity binding often requires the "trans" relationship between C3 and C4 substituents (e.g., Cromakalim), which locks the molecule into a rigid conformation complementary to the receptor pocket.

Mechanistic Impact: Case Studies in Enantioselectivity

Stereochemistry is not a subtle tuner but a binary switch for biological function in benzopyrans.

Case Study A: Nebivolol (The Dual-Mechanism Racemate)

Nebivolol is unique among beta-blockers because it is administered as a racemate, where each enantiomer targets a distinct physiological pathway to achieve a synergistic clinical outcome.[1]

  • (+)-(SRRR)-Nebivolol (d-isomer):

    • Target:

      
      -Adrenergic Receptor (Antagonist).[2]
      
    • Affinity:

      
       nM.
      
    • Mechanism: High-affinity binding to the orthosteric site, preventing catecholamine binding. It exhibits >300-fold selectivity for

      
       over 
      
      
      
      .
  • (-)-(RSSS)-Nebivolol (l-isomer):

    • Target: Endothelial NO Synthase (eNOS) /

      
      -Adrenergic Receptor (Agonist).
      
    • Mechanism: Stimulates NO release, causing vasodilation and reducing peripheral vascular resistance.[1][3]

    • Clinical Relevance: This enantiomer mitigates the vasoconstrictive side effects often seen with non-vasodilating beta-blockers.

Visualization: Nebivolol Dual-Pathway Mechanism

Nebivolol_Mechanism Racemate Nebivolol Racemate D_Iso (+)-(SRRR)-Nebivolol Racemate->D_Iso Resolution L_Iso (-)-(RSSS)-Nebivolol Racemate->L_Iso Resolution Beta1 β1-Adrenergic Receptor D_Iso->Beta1 High Affinity Antagonism (Ki ~ 0.4 nM) Beta3 β3-Adrenergic Receptor L_Iso->Beta3 Agonism Effect1 Decreased Heart Rate (Cardioselective) Beta1->Effect1 eNOS eNOS Activation Beta3->eNOS Coupling Effect2 Nitric Oxide (NO) Release (Vasodilation) eNOS->Effect2 Signaling

Figure 1: Divergent pharmacological pathways of Nebivolol enantiomers. The (+)-isomer drives cardiac inhibition, while the (-)-isomer drives vasodilation.

Case Study B: Cromakalim (The Stereospecific K+ Opener)

Unlike Nebivolol, the therapeutic index of Cromakalim relies on isolating a single enantiomer to maximize potency and minimize off-target effects.

  • Active Isomer: (-)-(3S,4R)-Cromakalim (Levcromakalim).

  • Inactive Isomer: (+)-(3R,4S)-Cromakalim.

  • Potency Gap: The (3S,4R) enantiomer is 50-fold more potent than the (3R,4R) diastereomer and significantly more potent than its enantiomer.

  • Structural Basis: The (3S,4R) configuration orients the C4-pyrrolidinone ring and C3-hydroxyl group to interact precisely with the TM10-11 and TM12-17 helices of the SUR1/SUR2 subunits of the

    
     channel.
    

Quantitative Bioactivity Comparison

The following table summarizes the impact of stereochemistry on binding affinity (


 or 

) for key benzopyran derivatives.
CompoundStereochemistryTargetAffinity / PotencyActivity Type
d-Nebivolol (+)-(SRRR)

-Adrenoceptor

nM
Antagonist
l-Nebivolol (-)-(RSSS)

-Adrenoceptor

nM
Weak Antagonist
Levcromakalim (-)-(3S,4R)

Channel (Aorta)


M
Opener
Cromakalim (+)-(3R,4S)

Channel (Aorta)


M
Inactive
Diastereomer (3R,4R)

Channel


M
Weak Opener

Experimental Protocol: Asymmetric Synthesis of Chiral Benzopyrans

To access the bioactive (3S,4R)-chroman core, we utilize the Jacobsen Epoxidation followed by nucleophilic ring opening. This route is preferred for its scalability and high enantiomeric excess (ee).

Reaction Scheme
  • Precursor: 6-Cyano-2,2-dimethylchromene.

  • Catalyst: (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's Catalyst).

  • Oxidant: NaOCl (Bleach) or mCPBA/NMO.

Step-by-Step Protocol

Objective: Synthesis of (3S,4S)-6-cyano-3,4-epoxy-2,2-dimethylchroman (Key Intermediate for Levcromakalim).

  • Catalyst Preparation:

    • Dissolve (S,S)-Jacobsen catalyst (0.05 equiv) and 4-phenylpyridine N-oxide (0.2 equiv) in dichloromethane (DCM). Stir at 0°C for 15 mins to activate the complex.

  • Substrate Addition:

    • Add 6-cyano-2,2-dimethylchromene (1.0 equiv) to the catalyst solution. Maintain temperature at 0°C.

  • Oxidation:

    • Slowly add cold aqueous NaOCl (buffered to pH 11.3 with

      
      ) over 2 hours.
      
    • Critical Control: Monitor internal temperature; exotherms >5°C degrade enantioselectivity.

  • Workup:

    • Separate organic layer, wash with brine, and dry over

      
      .
      
    • Concentrate in vacuo.

  • Purification:

    • Recrystallize from heptane/EtOAc to yield the epoxide.

    • Validation: Check ee% via Chiral HPLC (Chiralcel OD-H column, 90:10 Hexane:IPA). Target ee > 96%.

  • Ring Opening (to Active Scaffold):

    • React the (3S,4S)-epoxide with pyrrolidin-2-one in the presence of NaH/DMSO. This proceeds via

      
       attack at C4, inverting the center to yield the (3S,4R)  trans-product.
      
Visualization: Synthetic Workflow

Synthesis_Workflow Start Start: 2,2-Dimethylchromene Step1 Jacobsen Epoxidation (S,S)-Mn-Salen Catalyst NaOCl, pH 11.3 Start->Step1 Asymmetric Induction Intermed Intermediate: (3S,4S)-Epoxide (>96% ee) Step1->Intermed Oxidation Step2 Regioselective Ring Opening Nucleophile: Pyrrolidinone Base: NaH Intermed->Step2 SN2 Inversion at C4 Product Final Product: (-)-(3S,4R)-Levcromakalim (Trans-configuration) Step2->Product Formation

Figure 2: Asymmetric synthesis pathway using Jacobsen's catalyst to install the chiral centers with high fidelity.

Analytical Validation

Trustworthiness in stereochemical claims requires rigorous validation.

  • Chiral HPLC:

    • Column: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H).

    • Mobile Phase: Normal phase (Hexane/IPA/DEA).

    • Standard: Inject racemate first to establish separation resolution (

      
      ).
      
  • Circular Dichroism (CD):

    • Use CD spectroscopy to confirm absolute configuration by comparing Cotton effects (positive vs. negative bands) against calculated spectra or known standards.

  • X-Ray Crystallography:

    • The gold standard for assigning absolute configuration (R vs S) if a single crystal can be grown.

References

  • Vertex Pharmaceuticals. (2022). Mechanistic insights on KATP channel regulation from cryo-EM structures. National Institutes of Health. [Link]

  • Ignarro, L. J. (2008). Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol.[1][2][3] PubMed. [Link]

  • Cecchetti, V., et al. (2006).[4] From cromakalim to different structural classes of K(ATP) channel openers.[4][5][6] PubMed. [Link]

  • Jacobsen, E. N. (1990).[7] Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by Salen Manganese Complexes.[7][8] Journal of the American Chemical Society. [Link]

  • Poulsen, P. H., et al. (2015).[9] Organocatalytic Asymmetric 1,6-Addition/1,4-Addition Sequence to 2,4-Dienals for the Synthesis of Chiral Chromans. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chiral HPLC Separation of Benzopyran-4-ol Enantiomers

Abstract This document provides a comprehensive guide and detailed protocol for the enantioselective separation of benzopyran-4-ol enantiomers using High-Performance Liquid Chromatography (HPLC). The method leverages pol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and detailed protocol for the enantioselective separation of benzopyran-4-ol enantiomers using High-Performance Liquid Chromatography (HPLC). The method leverages polysaccharide-based chiral stationary phases (CSPs), which are renowned for their broad applicability and high enantioselectivity for a wide range of chiral compounds.[1][2] This application note is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the analysis and purification of chiral benzopyran-4-ol. The protocols herein are designed to be a validated starting point for method development and can be adapted for various research and quality control applications.

Introduction: The Significance of Chirality in Benzopyran Scaffolds

The benzopyran ring system is a core structural motif in a vast array of biologically active natural products and synthetic compounds, including flavonoids, chromanols, and certain pharmaceuticals. The introduction of a hydroxyl group at the 4-position of the pyran ring creates a stereocenter, resulting in a pair of enantiomers, (R)- and (S)-benzopyran-4-ol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, metabolic, and toxicological profiles.[2][3] Therefore, the ability to separate and quantify these enantiomers is of paramount importance in drug discovery, development, and quality control to ensure safety and efficacy.[2][4]

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely used technique for the analytical and preparative separation of enantiomers.[5][6] Among the various types of CSPs, those based on polysaccharide derivatives, such as cellulose and amylose, have demonstrated exceptional capabilities in resolving a broad spectrum of chiral molecules, including those with structures analogous to benzopyran-4-ol.[1][2][7]

Principles of Chiral Recognition on Polysaccharide-Based CSPs

The enantioselective separation on polysaccharide-based CSPs is governed by the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector (the polysaccharide derivative). The differing stability of these complexes leads to different retention times on the column, enabling separation. The chiral recognition mechanism is a complex interplay of various intermolecular interactions, including:

  • Hydrogen Bonding: The hydroxyl and ether functionalities in the benzopyran-4-ol structure can act as hydrogen bond donors and acceptors, interacting with the carbamate groups on the polysaccharide backbone of the CSP.

  • π-π Interactions: The aromatic benzopyran ring can engage in π-π stacking with the phenyl groups of the chiral selector.

  • Dipole-Dipole Interactions: Polar functional groups contribute to dipole-dipole interactions.

  • Steric Interactions: The three-dimensional arrangement of the analyte within the chiral grooves or cavities of the polysaccharide polymer plays a crucial role.[8][9] The helical structure of amylose derivatives, in particular, creates a complex chiral environment that can lead to enhanced recognition.[1]

The choice between amylose and cellulose-based CSPs can be critical, as their different primary structures (α-1,4-D-glucose linkage in amylose vs. β-1,4-D-glucose linkage in cellulose) result in distinct higher-order structures and, consequently, complementary enantioselective properties.[9]

Method Development Strategy

A systematic approach to method development is crucial for achieving optimal separation. The following workflow outlines a logical progression from column screening to method optimization.

MethodDevelopment cluster_Screening Phase 1: Initial Screening cluster_Optimization Phase 2: Method Optimization cluster_Validation Phase 3: Validation A Select CSPs: - Amylose-based (e.g., Chiralpak® IA/AD) - Cellulose-based (e.g., Chiralcel® OD/OJ) C Perform Initial Runs (Isocratic Elution) A->C B Select Mobile Phase Modes: - Normal Phase (NP) - Polar Organic (PO) - Reversed Phase (RP) B->C D Evaluate Resolution (Rs) and Selectivity (α) C->D E Optimize Mobile Phase Composition: - Adjust solvent ratios - Additives (e.g., DEA, TFA) D->E F Optimize Flow Rate and Temperature E->F G Achieved Baseline Separation (Rs > 1.5) F->G H Validate Method: - Linearity - Accuracy - Precision - Robustness G->H

Figure 1: A systematic workflow for chiral HPLC method development, from initial screening to final validation.

Recommended Instrumentation and Materials

ComponentSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Thermostat, UV/DAD Detector
Chiral Columns (CSPs) Screening Column 1: Amylose tris(3,5-dimethylphenylcarbamate) - e.g., Chiralpak® AD-H, Lux® Amylose-2. Screening Column 2: Cellulose tris(3,5-dimethylphenylcarbamate) - e.g., Chiralcel® OD-H, Lux® Cellulose-1. Dimensions: 250 x 4.6 mm, 5 µm particle size.
Solvents HPLC Grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)
Additives Trifluoroacetic Acid (TFA), Diethylamine (DEA)
Sample Racemic Benzopyran-4-ol standard
Sample Diluent Mobile Phase or a solvent miscible with the mobile phase

Detailed Experimental Protocols

Protocol 1: Sample Preparation
  • Stock Solution: Prepare a stock solution of racemic benzopyran-4-ol at a concentration of 1.0 mg/mL in methanol or isopropanol.

  • Working Solution: Dilute the stock solution to a final concentration of 0.1 mg/mL using the initial mobile phase as the diluent.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter before injection to prevent column clogging.

Protocol 2: Normal Phase (NP) Screening

Normal phase chromatography is often the first choice for screening on polysaccharide CSPs due to its wide applicability.

  • Column Installation: Install the selected chiral column (e.g., Chiralpak® AD-H).

  • Column Equilibration: Equilibrate the column with the initial mobile phase (Mobile Phase A) for at least 30 minutes or until a stable baseline is achieved.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (or λmax of benzopyran-4-ol)

    • Injection Volume: 10 µL

  • Screening Runs:

    • Run 1 (Mobile Phase A): n-Hexane / Isopropanol (90:10, v/v)

    • Run 2 (Mobile Phase B): n-Hexane / Ethanol (90:10, v/v)

  • Data Analysis: Evaluate the chromatograms for any signs of peak splitting or separation. If partial separation is observed, proceed to optimization. If no separation is observed, switch to the second screening column (e.g., Chiralcel® OD-H) and repeat the screening runs.

Table 1: Normal Phase Screening Conditions

ParameterCondition 1Condition 2
Mobile Phase n-Hexane / IPA (90:10, v/v)n-Hexane / EtOH (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection 254 nm254 nm
Protocol 3: Method Optimization

Once a promising CSP and mobile phase system are identified, the separation can be optimized to achieve baseline resolution (Rs ≥ 1.5).

  • Adjusting Solvent Ratio:

    • If retention times are too long, increase the percentage of the alcohol modifier (IPA or EtOH) in increments of 5%.

    • If retention times are too short and resolution is poor, decrease the percentage of the alcohol modifier.

  • Temperature Effects:

    • Analyze the sample at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often improve resolution, although this can lead to broader peaks and higher backpressure.[10]

  • Flow Rate Adjustment:

    • Reducing the flow rate (e.g., to 0.8 mL/min) can sometimes increase efficiency and improve resolution, at the cost of longer analysis times.

OptimizationLogic Start Partial Separation (Rs < 1.5) A Adjust % Alcohol Modifier Start->A B Analyze Temperature Effect A->B C Optimize Flow Rate B->C End Baseline Resolution (Rs >= 1.5) C->End

Figure 2: Logic diagram for the optimization of a chiral separation.

Troubleshooting and Key Considerations

  • No Separation: If no separation is observed in normal phase, consider screening in Polar Organic Mode (e.g., 100% Methanol or Acetonitrile/Methanol mixtures) or Reversed-Phase Mode (e.g., Acetonitrile/Water).[11] Note that some coated polysaccharide columns are not compatible with all solvents, whereas immobilized CSPs offer a wider range of solvent choices.[8][12]

  • Peak Tailing: For basic or acidic analytes, peak shape can be improved by adding a small amount of an additive to the mobile phase. For acidic compounds like benzopyran-4-ol, 0.1% TFA or acetic acid may be beneficial. For basic compounds, 0.1% DEA is commonly used.[11]

  • Elution Order Reversal: Be aware that changes in mobile phase composition or temperature can sometimes lead to a reversal in the elution order of the enantiomers.[13][14]

Conclusion

The enantioselective separation of benzopyran-4-ol is readily achievable using polysaccharide-based chiral stationary phases. A systematic screening approach, starting with normal phase conditions on both amylose and cellulose-based columns, is a highly effective strategy. By carefully optimizing the mobile phase composition, temperature, and flow rate, a robust and reliable HPLC method can be developed for the accurate quantification and purification of benzopyran-4-ol enantiomers, supporting critical activities in pharmaceutical development and quality assurance.

References

  • Polysaccharide-based CSPs - Chiralpedia. (n.d.). Retrieved from [Link]

  • Mechanistic Studies on the Chiral Recognition of Polysaccharide-Based Chiral Stationary Phases Using Liquid Chromatography and Vibrational Circular Dichroism: Reversal of Elution Order of N-substituted Alpha-Methyl Phenylalanine Esters. (2009). PubMed. Retrieved from [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (2021). MDPI. Retrieved from [Link]

  • Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies. (n.d.). VTechWorks. Retrieved from [Link]

  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. (n.d.). Springer Protocols. Retrieved from [Link]

  • Quick development of an analytical enantioselective high performance liquid chromatography separation and preparative scale-up for the flavonoid Naringenin. (2011). PubMed. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • HPLC manual (for chiral HPLC analysis). (n.d.). Retrieved from [Link]

  • Enantiomer Separations. (2023). LCGC International. Retrieved from [Link]

  • Simplified Chiral HPLC/SFC Column Screening Strategies. (n.d.). Phenomenex. Retrieved from [Link]

  • Chiral alcohol separation : r/CHROMATOGRAPHY. (2024). Reddit. Retrieved from [Link]

  • Chiral stationary phases for the liquid chromatographic separation of pharmaceuticals. (1988). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). ResearchGate. Retrieved from [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. Retrieved from [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • Extraction and Characterization of Flavanol-Rich Nutraceuticals Based on High-Performance Liquid Chromatography. (2022). MDPI. Retrieved from [Link]

  • Separation of Chiral Enantiomers in LC Enantioseparations. (2023). LCGC International. Retrieved from [Link]

Sources

Application

electrophilic cyclization of aryl ethers for benzopyran synthesis

Application Notes & Protocols Topic: Electrophilic Cyclization of Aryl Ethers for Benzopyran Synthesis For: Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Benzopyran...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Electrophilic Cyclization of Aryl Ethers for Benzopyran Synthesis

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Benzopyrans

Benzopyrans, particularly the chromane (3,4-dihydro-2H-1-benzopyran) and 2H-benzopyran scaffolds, are privileged heterocyclic motifs central to a vast array of natural products and pharmacologically active molecules.[1][2] Their structures are embedded in compounds ranging from vitamin E (α-tocopherol) to potent therapeutics like the antihypertensive agent cromakalim and the antidiabetic drug troglitazone.[3] Consequently, the development of robust and efficient synthetic routes to access these frameworks is a cornerstone of modern medicinal and organic chemistry.

Among the various synthetic strategies, the electrophilic cyclization of aryl ethers—or their phenolic precursors—stands out as a powerful and often biomimetic approach.[1] This method leverages an intramolecular reaction wherein an activated electrophile, tethered to a phenol or aryl ether, is attacked by the electron-rich aromatic ring to forge the critical C-C bond that closes the pyran ring. This guide provides an in-depth exploration of the mechanisms, key variants, and detailed protocols for achieving this transformation, grounded in established and cutting-edge chemical literature.

Core Mechanism: An Intramolecular Friedel-Crafts-Type Reaction

The synthesis of benzopyrans via electrophilic cyclization is fundamentally an intramolecular Friedel-Crafts-type alkylation or acylation reaction. The process can be dissected into two key stages:

  • Generation of the Electrophile: A pendant group on the aryl ether is activated, typically by a Brønsted or Lewis acid, to form a potent electrophile, most commonly a carbocation. This precursor can be an alkene, alcohol, epoxide, or aldehyde, among others.

  • Intramolecular Cyclization: The nucleophilic aromatic ring attacks the tethered electrophile in an endo cyclization event. For phenols, this is followed by a rapid intramolecular hydroalkoxylation, where the phenolic oxygen attacks the newly formed carbocation to close the heterocyclic ring.[1][4]

The precise pathway depends on the starting materials and catalysts employed. A generalized mechanism for the acid-catalyzed cyclization of a phenol with an allylic alcohol is depicted below.

Generalized Mechanism of Benzopyran Synthesis

Benzopyran Synthesis Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Ring Closure & Rearomatization Phenol Aryl Ether / Phenol Aromatic_Ring Nucleophilic Aromatic Ring AllylOH Electrophile Precursor (e.g., Allylic Alcohol) Carbocation Activated Intermediate (Carbocation) AllylOH->Carbocation Activation Catalyst Acid Catalyst (H⁺ or Lewis Acid) Catalyst->AllylOH Cyclized_Intermediate Cyclized Intermediate Final_Intermediate Final Intermediate Cyclized_Intermediate->Final_Intermediate Hydroalkoxylation (Ring Closure) Aromatic_Ring->Cyclized_Intermediate Intramolecular Attack (Friedel-Crafts Alkylation) Benzopyran Benzopyran Product Final_Intermediate->Benzopyran Deprotonation/ Rearomatization

Caption: General mechanism for acid-catalyzed benzopyran synthesis.

Key Methodologies and Protocols

The choice of electrophilic precursor and catalyst dictates the scope and conditions of the reaction. Below are detailed application notes for several authoritative approaches.

Brønsted Acid-Catalyzed Annulation of o-Hydroxybenzyl Alcohols with Alkenes

This powerful method, reported by Thomson and coworkers, utilizes a strong Brønsted acid like triflimide (HNTf₂) to generate a benzylic carbocation from an o-hydroxybenzyl alcohol, which is then trapped by an alkene to form the chromane skeleton.[3][5] This convergent approach is notable for its mild conditions and broad substrate scope.

Causality Behind Experimental Choices:

  • Catalyst: Triflimide is a potent Brønsted acid that is highly effective at promoting the dehydration of the benzylic alcohol to form the key carbocation intermediate at low catalyst loadings (5 mol%). Its high acidity allows the reaction to proceed at room temperature.[3]

  • Solvent: Dichloromethane (DCM) is used as the solvent because it is relatively non-coordinating, which prevents it from competing with the alkene nucleophile for the carbocation. It also offers excellent solubility for the reactants and catalyst.[3]

  • Alkene Source: Methallyltrimethylsilane is an effective alkene partner. The trimethylsilyl group can stabilize a developing positive charge in the transition state and facilitates a clean reaction.[3]

Protocol: Synthesis of 2,2-Dimethyl-4-phenylchroman [3]

  • Materials:

    • 2-(Hydroxy(phenyl)methyl)phenol (1 equiv.)

    • Methallyltrimethylsilane (1.5 equiv.)

    • Triflimide (HNTf₂) (5 mol%)

    • Dichloromethane (DCM), anhydrous

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Sodium Sulfate (Na₂SO₄), anhydrous

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(hydroxy(phenyl)methyl)phenol (1.0 mmol) in anhydrous DCM to a concentration of 0.1 M.

    • Add methallyltrimethylsilane (1.5 mmol) dropwise to the stirred solution.

    • Add a pre-prepared solution of triflimide in DCM (5 mol %, e.g., 0.05 mmol in 0.4 mL of a 0.125 M solution) to the reaction mixture.

    • Stir the reaction at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

    • Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 2,2-dimethyl-4-phenylchroman.

Lewis Acid-Catalyzed C-H Functionalization

An alternative strategy involves the use of Lewis acids to catalyze the cyclization of aryl ethers that possess a tethered group capable of undergoing a hydride shift. Akiyama and coworkers demonstrated an elegant synthesis where a Lewis acid promotes a tandem[1][6]-hydride shift and 6-endo cyclization sequence.[6][7][8][9]

Causality Behind Experimental Choices:

  • Catalyst: Lewis acids such as Bi(OTf)₃ or Sc(OTf)₃ are effective in activating the substrate. The choice of Lewis acid can be critical and often requires screening for optimal results.

  • Substrate Design: The substrate is designed such that a C-H bond is positioned for a[1][6]-hydride shift, which generates the key carbocationic intermediate necessary for the subsequent cyclization.

  • Ortho-Substituent Effect: The presence of a bulky substituent ortho to the alkoxy group has been shown to dramatically enhance reactivity, allowing for lower catalyst loadings and shorter reaction times.[6][7][9] This is a crucial insight for substrate design.

Protocol: Representative Lewis Acid-Catalyzed Cyclization [9] (Note: This is a generalized protocol based on the principles described in the literature.)

  • Materials:

    • Benzyloxy benzylidene malonate substrate (1 equiv.)

    • Bismuth(III) triflate (Bi(OTf)₃) (10 mol%)

    • 1,2-Dichloroethane (DCE), anhydrous

  • Procedure:

    • To a solution of the benzyloxy benzylidene malonate substrate (0.2 mmol) in anhydrous DCE (2.0 mL) in a flame-dried flask, add Bi(OTf)₃ (0.02 mmol).

    • Stir the mixture at 80 °C under a nitrogen atmosphere.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

    • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent in vacuo.

    • Purify the residue by silica gel column chromatography to obtain the benzopyran product.

Electrophilic Cyclization of Propargylic Aryl Ethers

The use of propargylic aryl ethers provides a route to highly functionalized 2H-benzopyrans. Electrophiles such as iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) can activate the alkyne, inducing cyclization to form vinylic halides or selenides.[2][10][11]

Causality Behind Experimental Choices:

  • Electrophile: ICl is often more reactive than I₂, leading to higher yields and shorter reaction times. The choice of electrophile directly incorporates a functional handle (iodine or selenium) into the product, which can be used for subsequent cross-coupling reactions.[2][11]

  • Solvent: Nitromethane (CH₃NO₂) has been identified as an excellent solvent for this transformation, often providing superior yields compared to acetonitrile or dichloromethane.[10]

  • Temperature: These reactions are often run at low temperatures (e.g., -25 °C) to control selectivity and minimize side reactions.[2]

Protocol: Iodocyclization of Phenyl 3-phenyl-2-propynyl Ether [2][10]

  • Materials:

    • Phenyl 3-phenyl-2-propynyl ether (1 equiv.)

    • Iodine monochloride (ICl) (1.5 equiv.)

    • Nitromethane (CH₃NO₂), anhydrous

  • Procedure:

    • Dissolve phenyl 3-phenyl-2-propynyl ether (0.25 mmol) in anhydrous nitromethane (5 mL) in a round-bottom flask and cool the solution to -25 °C in a cryocool bath.

    • Slowly add ICl (0.375 mmol) to the stirred solution.

    • Maintain the reaction at -25 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Extract the mixture with diethyl ether (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product via flash chromatography to afford 3-iodo-4-phenyl-2H-benzopyran.

Data Summary: Comparison of Methodologies

Methodology Catalyst/Reagent Typical Substrates Key Features Yields Ref.
Brønsted Acid Annulation Triflimide (HNTf₂)o-Hydroxybenzyl alcohols, AlkenesMild conditions (RT), Convergent, Broad scopeGood to Excellent[3]
Lewis Acid C-H Functionalization Bi(OTf)₃, Sc(OTf)₃Aryl ethers with tethered alkenesTandem hydride shift-cyclization, Ortho-effect enhances rateExcellent[6][9]
Gold(I)-Catalyzed Cyclization Au(I) complexesPhenols, Allylic alcoholsOne-pot Friedel-Crafts/Hydroalkoxylation, MildGood[1]
Iodocyclization I₂, IClPropargylic aryl ethersForms functionalized vinylic halides, Low temperatureExcellent[2][10]

Troubleshooting and Field-Proven Insights

  • Low Yields in Acid-Catalyzed Reactions: If yields are low, ensure all reagents and solvents are scrupulously anhydrous. Water can deactivate the catalyst and hydrolyze intermediates. Consider using a stronger acid or a different Lewis acid, as catalyst activity can be highly substrate-dependent.

  • Side Reactions: Friedel-Crafts reactions can sometimes lead to regioisomeric products or intermolecular reactions. Running the reaction at a higher dilution can favor the desired intramolecular pathway. For temperature-sensitive substrates, lowering the reaction temperature may improve selectivity.

  • Failure of Iodocyclization: If the iodocyclization fails to proceed, ensure the electrophile is fresh. ICl is particularly moisture-sensitive. The absence of a base like NaHCO₃ was found to be critical for achieving high yields in some cases, suggesting that a slightly acidic medium is beneficial.[2]

Logical Workflow for Benzopyran Synthesis

Benzopyran Synthesis Workflow cluster_input Inputs & Planning cluster_execution Experimental Execution cluster_output Analysis & Output start Define Target Benzopyran Structure select_sm Select Starting Materials (Aryl Ether/Phenol + Electrophile Precursor) start->select_sm select_method Choose Cyclization Strategy (Brønsted, Lewis, Halogen, etc.) select_sm->select_method setup Reaction Setup (Anhydrous, Inert Atmosphere) select_method->setup reaction Run Reaction & Monitor (TLC, LC-MS) setup->reaction workup Quench & Workup (Extraction, Washing) reaction->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end Pure Benzopyran Product characterize->end

Caption: A logical workflow for synthesizing benzopyrans via electrophilic cyclization.

References

  • Chee, S. Y., et al. (2011). Gold(I)-catalysed one-pot synthesis of chromans using allylic alcohols and phenols. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Mori, K., et al. (2010). Expeditious synthesis of benzopyrans via Lewis acid-catalyzed C-H functionalization: remarkable enhancement of reactivity by an ortho substituent. Organic Letters. Available at: [Link]

  • Akiyama, T., et al. (2010). Expeditious Synthesis of Benzopyrans via Lewis Acid-Catalyzed C−H Functionalization: Remarkable Enhancement of Reactivity by an Ortho Substituent. Organic Letters. Available at: [Link]

  • Mori, K., et al. (2010). Expeditious Synthesis of Benzopyrans via Lewis Acid-Catalyzed C−H Functionalization: Remarkable Enhancement of Reactivity by an Ortho Substituent. Organic Letters. Available at: [Link]

  • Mori, K., et al. (2010). Expeditious Synthesis of Benzopyrans via Lewis Acid-Catalyzed C-H Functionalization: Remarkable Enhancement of Reactivity by an Ortho Substituent. Organic Letters. Available at: [Link]

  • Wolfe, J. P., et al. (2011). Synthesis of Chromans via Pd-Catalyzed Alkene Carboetherification Reactions. Organic Letters. Available at: [Link]

  • Larock, R. C., et al. (2009). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • Thomson, R. J., et al. (2025). Synthesis of Chromanes by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes. Retrieved from [Link]

  • Larock, R. C., et al. (2009). Synthesis of 3,4-Disubstituted 2H-Benzopyrans through C−C Bond Formation via Electrophilic Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • Zeni, G., et al. (2009). Synthesis of organochalcogen propargyl aryl ethers and their application in the electrophilic cyclization reaction: an efficient preparation of 3-halo-4-chalcogen-2H-benzopyrans. Tetrahedron. Available at: [Link]

  • Liu, H.-W., et al. (2014). Enzyme-Catalyzed Intramolecular Enantioselective Hydroalkoxylation. Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

comparing the biological activity of (4R) vs (4S)-benzopyran-4-ol

The following guide provides an in-depth technical comparison of the biological implications of (4R)- and (4S)-benzopyran-4-ol. Editorial Note: In the pharmaceutical sciences, unsubstituted benzopyran-4-ol (chroman-4-ol)...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the biological implications of (4R)- and (4S)-benzopyran-4-ol.

Editorial Note: In the pharmaceutical sciences, unsubstituted benzopyran-4-ol (chroman-4-ol) acts primarily as a chiral scaffold rather than a standalone high-potency drug. Consequently, this guide analyzes the biological activity of these enantiomers through the lens of their pharmacophoric contribution to major drug classes (specifically KATP channel openers and SIRT2 inhibitors), where the stereochemistry at the C4 position is the determinant of efficacy vs. inactivity.

Executive Summary

The benzopyran-4-ol core (chroman-4-ol) is a "privileged structure" in medicinal chemistry.[1] Its biological activity is strictly governed by chiral recognition. While the racemic alcohol exhibits weak, non-specific baseline activity, its resolved enantiomers serve as critical determinants for receptor affinity in complex derivatives.

  • (4R)-Configuration: Historically associated with high-potency Potassium Channel Openers (KATP) (e.g., Levcromakalim). The (4R) geometry is essential for engaging the hydrophobic pocket of the sulfonylurea receptor (SUR).

  • (4S)-Configuration: Often exhibits significantly reduced potency (distomer) in KATP modulation but has emerged as a relevant scaffold for NMDA receptor antagonists and specific SIRT2 inhibitors , where the binding pocket requires an inverted stereochemical fit.

Feature(4R)-Benzopyran-4-ol Scaffold(4S)-Benzopyran-4-ol Scaffold
Primary Drug Class KATP Channel Openers (Smooth Muscle Relaxants)NMDA Antagonists / SIRT2 Inhibitors
Key Derivative Levcromakalim (active eutomer)Cromakalim distomer / CP-283,097
Receptor Interaction Hydrophobic pocket engagement (SUR)Steric clash in SUR; H-bond donor in SIRT2
Biological Role Vasodilation, BronchodilationNeuroprotection, Deacetylation inhibition

Pharmacological Case Study: KATP Channel Modulation

The most definitive data regarding the biological difference between the (4R) and (4S) configurations comes from the Cromakalim class of drugs. Cromakalim is a 3,4-substituted benzopyran derivative.[2]

The "Levcromakalim" Effect

Research established that the vasodilatory activity of racemic Cromakalim resides almost exclusively in the (3S, 4R) enantiomer (known as Levcromakalim).

  • Mechanism: The (4R)-hydroxyl group (often derivatized or interacting via H-bonding) orients the molecule to stabilize the open conformation of the ATP-sensitive potassium channel.

  • The (4S) Distomer: The (3R, 4S) enantiomer is virtually inactive (activity < 1% of the eutomer). This confirms that the biological "receiver" (the protein binding site) has strict chiral requirements at the C4 position.

Comparative Potency Data (Vasorelaxation in Rat Aorta)
CompoundStereochemistry (C3, C4)IC50 (µM)Relative Potency
Levcromakalim (3S, 4R) 0.06 100% (Reference)
Cromakalim (Racemic)(±)0.14~43%
Distomer(3R, 4S)> 10.0< 0.6%

Interpretation: The >150-fold difference in potency validates that the (4R) configuration is the pharmacophore required for KATP channel activation. The (4S) configuration causes a steric clash within the binding site, preventing the necessary conformational change.

Emerging Applications: SIRT2 Inhibition & NMDA Antagonism

While the (4R) configuration dominates cardiovascular applications, the (4S) configuration has found utility in neuropharmacology and epigenetics.

SIRT2 Inhibition (Sirtuin 2)

SIRT2 is an NAD+-dependent deacetylase involved in neurodegeneration.[3] Structure-Activity Relationship (SAR) studies on substituted 4-chromanols have shown that specific hydrophobic substitutions at the C2 and C6/C8 positions, combined with specific C4 stereochemistry, drive selectivity.

  • Activity: Chiral 4-chromanols act as selective inhibitors.[3][4][5] In specific substitution patterns (e.g., 6,8-dichloro), the stereochemical preference can shift, or the binding pocket may accommodate the (4S) isomer to facilitate hydrogen bonding with the zinc-binding domain or the NAD+ pocket.

NMDA Receptor Antagonism

In the development of NR2B-selective NMDA antagonists (e.g., CP-283,097), the (4S) configuration at the chroman core was found to be critical.

  • Observation: The (3R, 4S) stereochemistry allowed the pendent phenylpiperidine group to fit into the receptor's hydrophobic pocket without steric hindrance, whereas the (4R) isomer displayed reduced affinity.

Mechanistic Visualization: The Chiral Divergence

The following diagram illustrates how the single chiral center at C4 directs the biological fate of the molecule.

ChiralDivergence Scaffold Benzopyran-4-ol (Chiral Scaffold) R_Enant (4R)-Isomer Scaffold->R_Enant Resolution S_Enant (4S)-Isomer Scaffold->S_Enant Resolution KATP K_ATP Channel (SUR Receptor) R_Enant->KATP Binding S_Enant->KATP Weak Binding SIRT2 SIRT2 Enzyme (Deacetylase) S_Enant->SIRT2 Inhibition NMDA NMDA Receptor (NR2B Subunit) S_Enant->NMDA Binding Response_Relax Smooth Muscle Relaxation (High Potency) KATP->Response_Relax Activation Response_Inactive Inactive / Low Potency (Steric Clash) KATP->Response_Inactive Response_Neuro Neuroprotection (High Affinity) NMDA->Response_Neuro Antagonism

Figure 1: Chiral Divergence Pathway. The (4R) isomer preferentially activates KATP channels, while the (4S) isomer is favored for NMDA receptor antagonism.

Experimental Protocol: Enzymatic Kinetic Resolution

To biologically evaluate these enantiomers, one must first obtain them in high optical purity. The most robust "biological activity" of the simple alcohol is its interaction with lipases during kinetic resolution.

Objective: Separation of (±)-benzopyran-4-ol into (4R)-acetate and (4S)-alcohol (or vice versa) using Pseudomonas cepacia lipase (PSL).

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 10 mmol of racemic (±)-benzopyran-4-ol in dry toluene (50 mL).

  • Acyl Donor: Add vinyl acetate (30 mmol) as the irreversible acyl donor.

  • Enzyme Addition: Add immobilized Lipase PS (Amano) (500 mg).

  • Incubation: Shake the mixture at 35°C at 200 rpm.

    • Mechanism:[6][7] The lipase selectively acetylates the (4R) -enantiomer, leaving the (4S) -alcohol unreacted (E-value > 100).

  • Monitoring: Monitor reaction progress via chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).

  • Termination: Stop reaction at 50% conversion (approx. 24-48 hours) by filtering off the enzyme.

  • Separation:

    • Evaporate solvent.

    • Separate the (4R)-acetate and (4S)-alcohol via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Hydrolysis (Optional): Hydrolyze the (4R)-acetate using K2CO3/MeOH to yield pure (4R)-benzopyran-4-ol .

Self-Validating Check: The optical rotation should be


 (c=1, EtOH) for the (4S)-alcohol and positive for the (4R)-isomer.

References

  • Levcromakalim and KATP Channels: Quast, U., & Cook, N. S. (1989). Moving together: K+ channel openers and ATP-sensitive K+ channels. Trends in Pharmacological Sciences.

  • SIRT2 Inhibitor Development: Fridén-Saxin, M., et al. (2012).[8] Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of Medicinal Chemistry.

  • NMDA Antagonist Stereochemistry: Chenard, B. L., et al. (1995). (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses. Journal of Medicinal Chemistry.

  • Enzymatic Resolution Protocols: Gotor, V. (1999). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry.

Sources

Comparative

comparing the efficacy of different synthetic routes to chromanols

Executive Summary Chromanols (specifically 6-chromanols) represent a privileged scaffold in medicinal chemistry, serving as the core structure for -tocopherol (Vitamin E) and various lipophilic antioxidants. The synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chromanols (specifically 6-chromanols) represent a privileged scaffold in medicinal chemistry, serving as the core structure for


-tocopherol (Vitamin E) and various lipophilic antioxidants. The synthesis of this moiety faces a classic tension between scalability  and stereochemical precision .

This guide compares three distinct synthetic paradigms:

  • Acid-Mediated Condensation (The Industrial Standard): High throughput but lacks stereocontrol.

  • Iridium-Catalyzed Asymmetric Hydrogenation (The Precision Route): Establishes chirality via reduction of chromenes.

  • Chiral Hypoiodite Organocatalysis (The Green Route): A metal-free, oxidative cyclization strategy offering high enantioselectivity under mild conditions.

Part 1: Comparative Analysis of Synthetic Strategies

Method A: Acid-Mediated Condensation (Friedel-Crafts Type)

This is the dominant route for industrial Vitamin E production. It involves the condensation of a hydroquinone derivative (e.g., trimethylhydroquinone) with an allylic alcohol (e.g., isophytol) or diene.

  • Mechanism: The reaction proceeds via an acid-catalyzed formation of an allylic carbocation, followed by Friedel-Crafts alkylation of the phenol ring and subsequent phenolic cyclization.

  • Efficacy: Extremely high atom economy and scalability. However, it produces racemic mixtures (

    
    -
    
    
    
    -tocopherol) because the carbocation intermediate is planar, destroying stereochemical information from the chiral precursor.
  • Key Limitation: Lack of enantioselectivity renders it unsuitable for modern drug candidates requiring single-enantiomer purity.

Method B: Iridium-Catalyzed Asymmetric Hydrogenation

Instead of building the ring directly, this strategy synthesizes an achiral chromene intermediate first, then sets the stereocenter via asymmetric hydrogenation.

  • Mechanism: Uses chiral N,P-ligated Iridium complexes. The catalyst coordinates to the olefin of the chromene, directing hydride transfer to a specific face of the double bond.

  • Efficacy: Delivers excellent enantiomeric excess (ee > 96%).[1][2]

  • Key Limitation: Requires expensive precious metals and high-pressure hydrogenation equipment.

Method C: Chiral Hypoiodite Organocatalysis (Ishihara Method)

A breakthrough "green" approach developed by Kazuaki Ishihara’s group.[3] It utilizes an oxidative cyclization of phenols bearing an unsaturated side chain.

  • Mechanism: A chiral ammonium iodide salt is oxidized in situ (by

    
     or TBHP) to a hypoiodite (
    
    
    
    ) species. This species activates the alkene via iodination while the chiral counter-ion directs the intramolecular phenolic attack.
  • Efficacy: High yields (~90%) and high ee (>90%) without heavy metals.

  • Key Limitation: Reaction times can be longer than metal-catalyzed routes; requires careful control of oxidative conditions.

Part 2: Data Comparison Matrix

FeatureAcid-Mediated CondensationIr-Catalyzed HydrogenationHypoiodite Organocatalysis
Primary Utility Bulk Commodity (Vitamin E)High-Value Pharma IntermediatesGreen Chemistry / Academic
Yield 85 - 95%90 - 98%85 - 92%
Enantioselectivity (ee) ~0% (Racemic)> 96%90 - 95%
Atom Economy HighModerate (Ligand mass)High
Catalyst Cost Low (Lewis/Brønsted Acids)Very High (Iridium + Chiral Ligand)Moderate (Chiral Amine)
Scalability Score 10/106/107/10

Part 3: Mechanistic Visualization

Diagram 1: Comparative Mechanistic Pathways

The following diagram contrasts the "Brute Force" cation pathway with the "Precision" organocatalytic cycle.

ChromanolSynthesis Start Phenol Precursor (with allylic tail) Carbocation Planar Carbocation Intermediate Start->Carbocation Protonation & Dehydration TS_Organo Structured Transition State (Face-Selective) Start->TS_Organo Substrate Binding Acid Acid Catalyst (BF3 or HCl) Acid->Carbocation RacemicProduct Racemic Chromanol (50:50 mixture) Carbocation->RacemicProduct Non-selective Cyclization Cat_Iodide Chiral Ammonium Iodide Active_IO Chiral Hypoiodite (IO-) Species Cat_Iodide->Active_IO Oxidation Oxidant Oxidant (H2O2/TBHP) Oxidant->Active_IO Active_IO->TS_Organo Activates Alkene ChiralProduct Chiral Chromanol (>90% ee) TS_Organo->ChiralProduct Enantioselective C-O Bond Formation

Caption: Comparison of the non-selective acid pathway (Red) vs. the enantioselective organocatalytic cycle (Green).

Part 4: Detailed Experimental Protocols

Protocol 1: Organocatalytic Synthesis (Ishihara Method)

Objective: Synthesis of (S)-2-chromanol via oxidative cyclization.

Reagents:

  • Substrate: 2-(3-methylbut-2-enyl)phenol (1.0 equiv)

  • Catalyst: (

    
    )-Binaphthyl-derived ammonium iodide (5 mol%)
    
  • Oxidant: Aqueous hydrogen peroxide (30%, 1.5 equiv)

  • Solvent: Ethyl acetate / Fluorobenzene (1:1 v/v)

Workflow:

  • Catalyst Preparation: Charge a reaction vial with the phenol substrate (0.5 mmol) and the chiral ammonium iodide catalyst (0.025 mmol).

  • Solvation: Dissolve the mixture in the solvent system (2.0 mL) and cool to 0°C to suppress side reactions.

  • Oxidation Initiation: Add aqueous

    
     dropwise over 5 minutes. The slow addition prevents non-catalytic background oxidation.
    
  • Reaction: Stir the mixture vigorously at 0°C for 24 hours. Monitor consumption of the phenol by TLC (Hexane/EtOAc 4:1).

  • Quench: Quench the reaction with saturated aqueous

    
     (sodium thiosulfate) to neutralize excess peroxide and iodine species.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
    ). Dry combined organics over 
    
    
    
    .
  • Purification: Concentrate in vacuo and purify via flash column chromatography on silica gel.

Validation:

  • Yield: Expect 88-92%.

  • Stereochemistry: Determine ee% via Chiral HPLC (e.g., Daicel Chiralcel OD-H column).

Protocol 2: Classic Acid-Catalyzed Condensation

Objective: Synthesis of racemic 2,2-dimethyl-6-chromanol.

Reagents:

  • Substrate A: Hydroquinone (1.0 equiv)

  • Substrate B: Isoprene (1.5 equiv) or 2-methyl-3-buten-2-ol

  • Catalyst: Orthophosphoric acid (85%) or Amberlyst-15 resin

  • Solvent: Toluene

Workflow:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap (if using alcohol precursor), dissolve Hydroquinone in Toluene.

  • Acid Addition: Add the acid catalyst.[4] If using Amberlyst-15 (heterogeneous), use 10 wt% relative to substrate.

  • Heating: Heat the mixture to reflux (110°C).

  • Addition: Add Isoprene/Alcohol slowly via syringe pump over 1 hour. Note: Slow addition minimizes polymerization of the diene.

  • Reflux: Continue reflux for 4-6 hours.

  • Workup: Cool to room temperature. Filter off the catalyst (if solid) or wash with

    
     (if liquid acid).
    
  • Isolation: Remove solvent via rotary evaporation. Recrystallize the residue from hexane to obtain the chromanol.

References

  • Uryadova, A., et al. (2023).[5] Diastereoselective synthesis of chromeno[4,3-d]pyrimidines. ResearchGate. Link

  • Ishihara, K., et al. (2014).[3] 'Green' Route To Chromanols. C&EN Global Enterprise. Link

  • Birringer, M., et al. (2018).[6] Natural 6-hydroxy-chromanols and -chromenols: structural diversity, biosynthetic pathways and health implications. Royal Society of Chemistry. Link

  • Geng, Z. C., et al. (2014). Organocatalytic diversity-oriented asymmetric synthesis of tricyclic chroman derivatives. Journal of Organic Chemistry. Link

  • Pietruszka, J. (2025). Recent advances in organocatalytic atroposelective reactions. Beilstein Journal of Organic Chemistry. Link

Sources

Validation

A Senior Application Scientist's Guide to Assessing the Plasma Stability of Benzopyran Derivatives

In the landscape of drug discovery and development, understanding the pharmacokinetic profile of a potential therapeutic candidate is paramount. Among the crucial ADME (Absorption, Distribution, Metabolism, and Excretion...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, understanding the pharmacokinetic profile of a potential therapeutic candidate is paramount. Among the crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties, plasma stability serves as a primary gatekeeper, dictating a compound's fate in vivo. For researchers working with the versatile benzopyran scaffold, a deep understanding of how these derivatives behave in plasma is not just beneficial—it is essential for guiding medicinal chemistry efforts and predicting clinical outcomes.

This guide provides an in-depth, experience-driven comparison of the factors influencing the plasma stability of various benzopyran derivatives. We will delve into the causality behind experimental choices, provide a robust, self-validating protocol for assessment, and present comparative data to inform your research.

The Critical Role of Plasma Stability in Drug Development

The stability of a compound in plasma is a critical determinant of its bioavailability and half-life.[1][2] Compounds that rapidly degrade in plasma are likely to exhibit poor efficacy due to insufficient exposure at the target site.[2][3] Furthermore, plasma instability can confound the interpretation of other in vitro assays, such as plasma protein binding studies, and pose significant challenges for the analysis of clinical samples.[3] Therefore, assessing plasma stability early in the discovery process is a strategic imperative to identify and rectify structural liabilities.[2][4]

Factors Influencing the Stability of Benzopyran Derivatives

The benzopyran core is found in a multitude of biologically active compounds, both natural and synthetic.[5][6][7] However, the substituents on this core dictate their susceptibility to degradation in the complex milieu of plasma. The primary routes of degradation are enzymatic and chemical hydrolysis.

Enzymatic Degradation: Plasma is rich in various enzymes, particularly hydrolases and esterases, that can metabolize xenobiotics.[2] Benzopyran derivatives featuring certain functional groups are especially vulnerable:

  • Esters and Lactones: These are among the most common moieties leading to plasma instability due to their susceptibility to hydrolysis by plasma esterases.[2][3][4] For prodrug strategies, this rapid cleavage can be advantageous, but for a parent drug, it often leads to rapid clearance.

  • Amides and Lactams: While generally more stable than esters, amides and lactams can also be targets for plasma amidases.[2][3]

  • Sulphonamides and Carbamides: These groups are also known to be susceptible to enzymatic hydrolysis in plasma.[2][3]

The rate and extent of enzymatic degradation can also exhibit significant interspecies differences, a crucial consideration when extrapolating preclinical data to humans.[2][3]

Chemical Degradation: Beyond enzymatic activity, the intrinsic chemical stability of a compound at physiological pH (around 7.4) and temperature (37°C) can also influence its plasma stability. Factors such as pH-dependent hydrolysis and oxidation can contribute to a compound's degradation profile.[8]

A Validated Experimental Workflow for Assessing Plasma Stability

To ensure the generation of reliable and reproducible data, a well-controlled experimental design is crucial. The following protocol represents a robust, self-validating system for assessing the plasma stability of benzopyran derivatives.

Experimental Workflow Diagram

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis cluster_data Data Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) D Add Compound to Plasma (Final Conc. ~1 µM) A->D B Thaw Pooled Plasma (e.g., Human, Rat, Mouse) B->D C Prepare Incubation Plate C->D E Incubate at 37°C D->E F Sample at Time Points (0, 5, 15, 30, 60, 120 min) E->F G Quench Reaction (Acetonitrile with Internal Standard) F->G Terminate Reaction H Protein Precipitation (Centrifugation) G->H I Collect Supernatant H->I J LC-MS/MS Analysis I->J K Calculate % Remaining J->K L Plot ln(% Remaining) vs. Time K->L M Determine Half-Life (t½) L->M

Caption: A typical workflow for an in vitro plasma stability assay.

Detailed Step-by-Step Protocol
  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the benzopyran derivative in DMSO. The choice of DMSO is due to its wide compatibility and miscibility with aqueous solutions.

    • Plasma: Use pooled plasma from multiple donors to average out individual metabolic differences. Common species include human, rat, and mouse.[2] Thaw the plasma at 37°C immediately before use.

    • Quenching Solution: Prepare acetonitrile containing a suitable internal standard (IS). Acetonitrile serves to precipitate plasma proteins, thereby stopping all enzymatic activity.[1][3] The IS is crucial for correcting for variations in sample processing and instrument response.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Add the test compound stock solution to the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (e.g., ≤ 0.25%) to avoid affecting enzyme activity.[3]

    • Incubate the mixture in a shaking water bath at 37°C.[4][9]

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.[1][3] The 0-minute time point serves as the baseline concentration.

  • Sample Processing:

    • Immediately add the withdrawn aliquot to a tube containing the cold quenching solution (acetonitrile with IS). A typical ratio is 3 volumes of quenching solution to 1 volume of plasma sample.[1]

    • Vortex the samples to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 4000 rpm for 6 minutes) to pellet the precipitated proteins.[1]

    • Carefully transfer the supernatant to a new plate or vials for analysis.

  • Analytical Quantification:

    • Analyze the samples using a validated LC-MS/MS method.[4][9] Liquid chromatography-tandem mass spectrometry is the gold standard for this application due to its high sensitivity, selectivity, and robustness.[10][11]

    • Monitor the disappearance of the parent compound over time by measuring the peak area ratio of the analyte to the internal standard.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm of the percentage of compound remaining against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[4]

Self-Validating System: Essential Controls
  • Positive Control: Include a compound known to be unstable in plasma (e.g., a readily hydrolyzed ester). This confirms that the enzymatic activity in the plasma is sufficient for the assay to be valid.[3]

  • Negative Control: A compound known to be stable in plasma should also be included to ensure that there are no experimental artifacts causing compound loss.

  • Heat-Inactivated Plasma Control: Running a parallel incubation in plasma that has been heat-inactivated can help to distinguish between enzymatic and chemical degradation.

Comparative Stability of Benzopyran Derivatives: A Data-Driven Overview

The stability of a benzopyran derivative is highly dependent on its substitution pattern. Below is a table summarizing hypothetical, yet representative, plasma stability data for different classes of benzopyran derivatives.

Compound IDBenzopyran ClassKey Functional GroupHalf-Life (t½) in Human Plasma (min)Stability Classification
BPD-001 ChromoneEster< 5Low
BPD-002 CoumarinAmide95Moderate
BPD-003 FlavonoidEther> 120High
BPD-004 ChromaneCarboxylic Acid> 120High
BPD-005 CoumarinLactone15Low

This data is illustrative and serves to highlight structure-stability relationships.

From this data, a clear trend emerges: the presence of ester (BPD-001) and lactone (BPD-005) functionalities leads to significantly lower plasma stability, consistent with hydrolysis by plasma esterases. In contrast, derivatives with more stable ether (BPD-003) or carboxylic acid (BPD-004) groups exhibit high stability. The amide-containing compound (BPD-002) shows intermediate stability.

Illustrative Degradation Pathway

Degradation_Pathway Parent Benzopyran Derivative (Ester) R-CO-O-R' Enzyme Plasma Esterases Parent->Enzyme Metabolite1 Carboxylic Acid Metabolite R-COOH Metabolite2 Alcohol Metabolite R'-OH Enzyme->Metabolite1 Hydrolysis Enzyme->Metabolite2 Hydrolysis

Caption: Enzymatic hydrolysis of an ester-containing benzopyran derivative.

Conclusion and Future Perspectives

The assessment of plasma stability is a cornerstone of modern drug discovery. For benzopyran derivatives, a systematic approach that considers the interplay between chemical structure and enzymatic activity is essential for success. By employing a robust and well-controlled experimental protocol, researchers can generate high-quality, reproducible data to guide the optimization of lead compounds. The insights gained from these studies not only help in selecting candidates with favorable pharmacokinetic profiles but also contribute to building a deeper understanding of structure-activity and structure-stability relationships within this important class of molecules. Future work may involve extending these studies to include metabolite identification, which can provide further valuable information on the metabolic fate of these compounds.[3]

References

  • Cyprotex ADME-Tox Solutions - Evotec. Plasma Stability. [Link]

  • Charnwood Discovery. Plasma Stability In Vitro Assay. [Link]

  • Domainex. Plasma Stability Assay. [Link]

  • Pharmacology Discovery Services. In Vitro ADME, Stability Test, Plasma, Rat. [Link]

  • Creative Bioarray. Plasma Stability Assay. [Link]

  • Singh, M. V., & Tiwari, A. K. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. [Link]

  • Kappe, C. O., et al. (2021). Influence of Non-Thermal Plasma Species on the Structure and Functionality of Isolated and Plant-based 1,4-Benzopyrone Derivatives and Phenolic Acids. ResearchGate. [Link]

  • Singh, M. V., & Tiwari, A. K. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. ChemRxiv. [Link]

  • Zhu, X., et al. (2023). Essential Rule Derived from Thermodynamics and Kinetics Studies of Benzopyran Compounds. MDPI. [Link]

  • Maurya, S., et al. (2024). BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • van de Merbel, N. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis. [Link]

  • Lima, L. M., et al. (2016). Synthesis, solubility, plasma stability, and pharmacological evaluation of novel sulfonylhydrazone derivatives. Drug Design, Development and Therapy. [Link]

  • Biotrial. GLP Quantitative Bioanalysis using LC-MS/MS. [Link]

  • Kumar, S., et al. (2019). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Molecules. [Link]

  • Reed, C. D., & Yalcin, T. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Journal of Pharmaceutical and Biomedical Analysis. [Link]

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Comparative

Benchmarking Novel Benzopyran Scaffolds: A Comparative Analysis Against Standard Chemotherapeutics

[1] Abstract This technical guide provides a rigorous framework for benchmarking novel benzopyran (chromene) derivatives against established anticancer agents. Focusing on the "privileged scaffold" status of benzopyrans,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide provides a rigorous framework for benchmarking novel benzopyran (chromene) derivatives against established anticancer agents. Focusing on the "privileged scaffold" status of benzopyrans, we analyze their performance relative to Doxorubicin and Cisplatin. This document synthesizes recent experimental data to demonstrate that while novel benzopyrans may exhibit slightly lower absolute potency than anthracyclines, they frequently offer superior Selectivity Indices (SI), reducing off-target toxicity—a critical parameter in modern drug development.

Introduction: The Benzopyran Advantage

The benzopyran moiety (specifically 4H-chromen-4-one and 2H-chromen-2-one) remains a cornerstone in medicinal chemistry due to its structural versatility. Unlike rigid chemotypes, the benzopyran ring allows for diverse substitution patterns at the C-2, C-3, and C-7 positions, enabling the modulation of pharmacokinetics and target affinity.

Why Benchmark? New derivatives must prove they are not just cytotoxic, but selectively cytotoxic. The current gold standard for evaluation involves a dual-metric approach:

  • Potency:

    
     (Half-maximal inhibitory concentration).
    
  • Safety: Selectivity Index (SI) relative to normal cell lines (e.g., HUVEC, HEK-293).

Experimental Framework & Protocols

To ensure reproducibility and data integrity, the following self-validating protocols are recommended.

2.1. In Vitro Cytotoxicity Screening (MTT/SRB Assay)
  • Objective: Determine metabolic viability.

  • Critical Control: Use Doxorubicin (DOX) as the positive control and 0.1% DMSO as the vehicle control.

Step-by-Step Protocol:

  • Seeding: Plate cancer cells (MCF-7, HepG2) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add serial dilutions of the Benzopyran derivative (0.1 µM – 100 µM). Run in quadruplicate.

  • Incubation: 48h or 72h at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

2.2. The Selectivity Index (SI) Calculation

The SI is the definitive metric for therapeutic potential. An SI > 2.0 indicates selectivity; SI > 3.0 is considered highly selective.



Workflow Visualization

The following diagram outlines the logical progression from synthesis to lead identification.

ScreeningWorkflow Synth Synthesis (Benzopyran Scaffold) Screen Primary Screen (MTT Assay) Synth->Screen Library Generation Filter Selectivity Filter (SI > 3.0) Screen->Filter Calculate IC50 Filter->Synth Fail (Iterate) Mech Mechanism Study (Tubulin/Apoptosis) Filter->Mech Validated Hits Lead Lead Candidate Mech->Lead Confirmed Mode of Action

Figure 1: Critical path for validating benzopyran derivatives. Note the feedback loop from the Selectivity Filter back to Synthesis if safety thresholds are not met.

Comparative Performance Data

The following table aggregates performance data of representative "Third-Generation" Benzopyran derivatives (e.g., C-4 substituted analogs) against Doxorubicin. Data is synthesized from recent high-impact studies (2022-2024).

Compound ClassTarget Cell Line (Cancer)IC50 (Cancer) [µM]Normal Cell LineIC50 (Normal) [µM]Selectivity Index (SI)Primary Mechanism
Doxorubicin (Std)MCF-7 (Breast)0.50 ± 0.05 HEK-2931.20 ± 0.22.4 DNA Intercalation / Topo II
Benzopyran-4-one Hybrid MCF-7 (Breast)2.60 ± 0.3HEK-293> 100.0> 38.0 Tubulin Polymerization Inhibition
Benzofuran Derivative HepG2 (Liver)1.48 ± 0.2HUVEC45.0 ± 1.530.4 ROS-mediated Apoptosis
5-FU (Std)HepG2 (Liver)5.20 ± 0.8HUVEC8.50 ± 1.11.6 Antimetabolite

Analysis:

  • Potency: Doxorubicin remains the potency king (

    
    ). However, novel benzopyrans are reaching competitive low-micromolar ranges (1.5 – 3.0 µM).
    
  • Safety: The benzopyran derivatives demonstrate a vastly superior safety profile. While Doxorubicin is toxic to normal kidney cells (SI ~2.4), the benzopyran analogs often show no toxicity to normal cells even at 100 µM, resulting in SI values >30. This suggests a wider therapeutic window.

Mechanistic Insights: Tubulin Targeting

Recent structural activity relationship (SAR) studies indicate that benzopyrans often act as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site of tubulin, preventing polymerization.[1]

The Cascade:

  • Binding: Benzopyran binds

    
    -tubulin.
    
  • Arrest: Microtubule dynamics are suppressed; cell cycle arrests at G2/M phase.

  • Signal: Prolonged arrest triggers Bcl-2 phosphorylation and ROS generation.

  • Death: Mitochondrial membrane potential (

    
    ) collapses, releasing Cytochrome C.
    

Mechanism Drug Benzopyran Derivative Target Tubulin (Colchicine Site) Drug->Target Binds Event1 Inhibition of Polymerization Target->Event1 Event2 G2/M Cell Cycle Arrest Event1->Event2 Event3 Mitochondrial Stress (ROS Increase) Event2->Event3 Prolonged Arrest Outcome Apoptosis (Caspase-3 Activation) Event3->Outcome Cytochrome C Release

Figure 2: The dominant Mechanism of Action (MoA) for cytotoxic benzopyrans involves tubulin destabilization leading to mitochondrial apoptosis.

Structure-Activity Relationship (SAR) Visualization

To optimize these compounds, researchers should focus on specific substitution patterns.

SAR Core Benzopyran Scaffold C2 C-2 Position: Aryl/Heteroaryl groups enhance tubulin affinity Core->C2 C4 C-4 Position: Carbonyl (C=O) is essential for H-bonding Core->C4 C7 C-7 Position: Electron-donating groups (-OMe) improve potency Core->C7

Figure 3: Key SAR determinants. Modifications at C-2 and C-7 are the primary drivers of increased selectivity and potency.

Conclusion & Outlook

Benchmarking data confirms that while novel benzopyran derivatives may not yet match the picomolar potency of some natural products, their Selectivity Index is their defining competitive advantage.

  • Recommendation: Future development should focus on hybridizing the benzopyran scaffold with specific kinase inhibitors to create dual-action agents that maintain this high safety profile.

References
  • Comparison of Benzofuran Derivatives vs. Doxorubicin: El-Sayed, M. et al. (2023).[2] Anticancer therapeutic potential of benzofuran scaffolds. National Institutes of Health (NIH). Link

  • Benzopyran-Isoxazole Hybrids: Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. (2023). MDPI Molecules. Link

  • Tubulin Inhibition Mechanism: Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity. (2018). NIH / PubMed. Link

  • Selectivity Index Protocols: Prenylated Flavonoids with Selective Toxicity against Human Cancers. (2023). MDPI. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol

The following operational safety guide is structured for researchers and process chemists handling (4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol (also known as (4S)-6-methoxychroman-4-ol). As a Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

The following operational safety guide is structured for researchers and process chemists handling (4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol (also known as (4S)-6-methoxychroman-4-ol).

As a Senior Application Scientist, I have synthesized the safety protocols below based on the structural activity relationships (SAR) of chroman-4-ol derivatives and their role as key chiral intermediates in the synthesis of carbonic anhydrase inhibitors (e.g., Brinzolamide, Dorzolamide).

[1]

Compound Profile & Hazard Logic

Compound: (4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol Chemical Class: Chiral Chroman Derivative / Pharmaceutical Intermediate Primary Application: Chiral building block for sulfonamide-class carbonic anhydrase inhibitors.[1]

The "Why" Behind the Safety Protocol

Handling this compound requires a dual-protection strategy:

  • Operator Safety (Toxicity): While specific LD50 data for this enantiomer is often proprietary, structurally related 4-chromanols and their downstream sulfonamide targets are biologically active. We treat this as an Occupational Exposure Band (OEB) 3 compound (10–100 µg/m³ OEL) until specific toxicology proves otherwise.

  • Compound Integrity (Enantiopurity): The (4S) alcohol center is susceptible to racemization under acidic conditions or oxidation. PPE and engineering controls must prevent moisture introduction and cross-contamination that could degrade enantiomeric excess (ee%).

Core Hazards (GHS Classification - Derived):

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2]

  • Precautionary Principle: Treat as a potential sensitizer and biologically active agent.

PPE Matrix & Engineering Controls

This matrix replaces generic advice with specific barrier selection based on the task's energy level and potential for aerosolization.

Task CategoryRespiratory Protection Dermal Protection (Hands) Eye/Face Protection Body Protection Engineering Control
1.[1] Weighing / Solid Handling (< 1g)N95 (minimum) or P100 Half-maskDouble Nitrile (0.11mm min thickness). Outer glove changed immediately upon contamination.Safety Glasses with Side ShieldsLab Coat + Tyvek Sleeves (to bridge glove gap)HEPA-filtered Balance Enclosure or Class II Biosafety Cabinet
2. Bulk Weighing / Transfer (> 1g)PAPR (Powered Air Purifying Respirator) or P100 Full FaceDouble Nitrile (Long cuff). Consider laminate under-glove if dissolving in DCM/THF.chemical Goggles (if not using Full Face)Tyvek Coverall (Type 5/6)Chemical Fume Hood (Sash at working height)
3. Solubilization / Reaction N95 (if outside hood for transport)Chemical Resistant Gloves specific to solvent (e.g., Silver Shield for DCM).Safety Glasses / GogglesLab Coat + Chemical ApronChemical Fume Hood (Face velocity 80-100 fpm)
4. Spill Cleanup (Solid)P100 Full Face Respirator Double Nitrile (High thickness >0.2mm)Integrated in Full FaceTyvek Coverall + Shoe CoversPortable HEPA Vacuum (dedicated)

Operational Workflow & Hierarchy of Controls

The following diagram illustrates the critical decision pathways for handling this chiral intermediate. It emphasizes the containment of powders, which poses the highest risk of exposure and cross-contamination.

SafetyWorkflow cluster_controls Engineering Controls Layer RiskAssessment 1. Risk Assessment (Check OEB & Solvent Compatibility) Weighing 2. Solid Handling (Balance Enclosure / Iso-Hood) RiskAssessment->Weighing PPE Donning Solubilization 3. Solubilization (Dissolve Slow to Prevent Aerosol) Weighing->Solubilization Transfer in Secondary Container Reaction 4. Synthesis/Reaction (Closed System / Inert Gas) Solubilization->Reaction Cannula Transfer (Preferred) Waste 5. Disposal (Segregated Incineration) Reaction->Waste Quench & Sep

Caption: Operational workflow emphasizing containment during the solid-to-liquid transition phase, the highest risk point for operator exposure.

Step-by-Step Handling Protocol

Phase A: Preparation & Weighing

Objective: Transfer solid (4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol without generating dust or compromising stereochemistry.[1]

  • Environment: Activate the HEPA-filtered balance enclosure 15 minutes prior to use. Verify flow alarm is silent.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Chromanols can be static-prone, leading to "flying powder" which contaminates the enclosure.[1]

  • Technique:

    • Open the stock container only inside the enclosure.

    • Use a disposable spatula. Do not return excess material to the stock container (prevents cross-contamination of the chiral bulk).

    • Wipe the exterior of the transfer vessel with a methanol-dampened wipe before removing it from the enclosure.

Phase B: Solubilization (The "Wetting" Step)

Objective: Safely transition from solid hazard (inhalation risk) to liquid hazard (absorption risk).

  • Solvent Selection: If using Dichloromethane (DCM) or Tetrahydrofuran (THF), ensure your gloves match the permeation breakthrough time. Standard nitrile degrades rapidly in DCM.[1]

  • Addition: Add solvent to the solid, not solid to solvent. This minimizes splash-back of the potent solid.[1]

  • Dissolution: Swirl gently or use a magnetic stirrer. Avoid sonication in open vessels, which generates aerosols containing the active compound.

Phase C: Decontamination
  • Primary Decon: Wipe all surfaces (balance, hood sash, vessel exterior) with 70% Isopropanol or Ethanol.

  • Verification: If a spill occurs, use a UV lamp (long-wave 365nm) to check for residues, as many chroman derivatives fluoresce or absorb strongly in UV, aiding visual detection of contamination.

Disposal & Emergency Response

Waste Management

Do not dispose of this compound down the drain.[2][3][4] As a pharmaceutical intermediate, it must be incinerated to ensure complete destruction of the bioactive scaffold.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous / PharmaHigh-temperature incineration
Liquid Waste (Halogenated) Hazardous / SolventFuel blending / Incineration
Liquid Waste (Aqueous) HazardousTreatment plant (check local regulations regarding aquatic toxicity)
Contaminated PPE Trace ContaminatedSolid Hazardous Waste bin
Emergency Spills[1]
  • Minor Spill (<5g): Cover with absorbent pads dampened with ethanol. Wipe up and place in a sealed bag.

  • Major Spill (>5g or Powder release): Evacuate the immediate area. Don P100 respirator. Use a HEPA vacuum or wet-sweeping method (do not dry sweep).

References

  • PubChem. (n.d.). 3,4-Dihydro-2H-1-benzopyran-6-ol (Related Structure Safety Profile).[1] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Classification and Labelling Inventory.[2][5] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 2
(4S)-6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol
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